Nitrogen mustard N-oxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

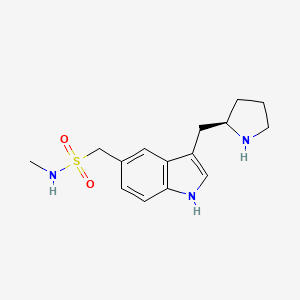

Nitrogen mustard N-oxide hydrochloride is a nitrogen mustard.

Mechlorethamine Oxide Hydrochloride is a nitrogen mustard alkylating agent that causes DNA cross linkages. It is a known carcinogen especially in mice. (NCI)

A biologic alkylating agent that exerts its cytotoxic effects by forming DNA ADDUCTS and DNA interstrand crosslinks, thereby inhibiting rapidly proliferating cells. The hydrochloride is an antineoplastic agent used to treat HODGKIN DISEASE and LYMPHOMA.

Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Neoplastic Diseases

- Early Clinical Use : Nitrogen mustard N-oxide hydrochloride was first investigated for its therapeutic potential in neoplastic diseases (Rhoads, 1946).

Pulmonary Research

- Respiratory Tract Damage : A study demonstrated that nitrogen mustard causes significant damage to the respiratory tract, leading to acute structural and inflammatory changes in the lung (Sunil et al., 2011).

Genetic Research

- Genetic Mutations : Research has shown that nitrogen mustards, including its N-oxide derivative, can induce genetic mutations in rice, suggesting potential applications in genetic studies and mutation control (Yamaguchi, 1958).

Otological Studies

- Effect on Cochlear Function : An experimental study indicated that nitrogen mustard-N-oxide hydrochloride causes a decrease in endocochlear potential, providing insights into its impact on cochlear function (Asakuma et al., 1984).

Cancer Research

- Cancer-Inducing Properties : Nitrogen mustards, including methyl-bis (beta-chloroethyl) amine hydrochloride, have been used extensively in cancer treatment. They have also been shown to induce mutations in various organisms, shedding light on their role in cancer development (Griffin et al., 1950).

Pharmacological Studies

- Pharmacological Properties : Investigations into the pharmacological properties of nitrogen mustard-N-oxides have been conducted, with a focus on their potential in biology and medicine (Iwata et al., 1955).

Lung Injury Studies

- Lung Injury and Fibrogenesis : A study explored the effects of nitrogen mustard on lung injury and fibrogenesis, contributing to the understanding of its impact on pulmonary health (Malaviya et al., 2012).

Embryonic Development Research

- Teratogenic Effects : Nitrogen mustard has been identified as a teratogenic agent, causing limb malformations in various animal species including chicken embryos (Salzgeber, 1972).

Neoplastic Growth Studies

- Tumor-Growth Retarding Agents : Research on N-oxide derivatives of nitrogen mustard, including their ability to retard neoplastic growth, has been conducted (Ishidate et al., 1955).

Tuberculosis Research

- Treatment of Tuberculous Uveitis : The use of mechlorethamine hydrochloride (nitrogen mustard) in experimental treatment of tuberculous uveitis provides insights into its potential therapeutic applications in this area (McCarthy, 1960).

Eigenschaften

CAS-Nummer |

302-70-5 |

|---|---|

Produktname |

Nitrogen mustard N-oxide hydrochloride |

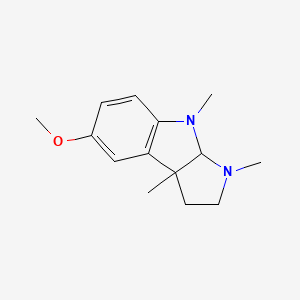

Molekularformel |

C5H12Cl3NO |

Molekulargewicht |

208.5 g/mol |

IUPAC-Name |

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide;hydrochloride |

InChI |

InChI=1S/C5H11Cl2NO.ClH/c1-8(9,4-2-6)5-3-7;/h2-5H2,1H3;1H |

InChI-Schlüssel |

SYNHCENRCUAUNM-UHFFFAOYSA-N |

SMILES |

C[N+](CCCl)(CCCl)[O-].Cl |

Kanonische SMILES |

C[N+](CCCl)(CCCl)[O-].Cl |

Color/Form |

Prisms from acetone COLORLESS CRYSTALS |

melting_point |

109.5 °C 109-110 °C |

Andere CAS-Nummern |

302-70-5 |

Verwandte CAS-Nummern |

51-75-2 (Parent) |

Löslichkeit |

Sol in water FREELY SOL IN ETHANOL; SLIGHTLY SOL IN BENZENE, ETHER |

Synonyme |

Bis(2-chloroethyl)methylamine Caryolysine Chlorethazine Chlormethine Cloramin Embichin Hydrochloride N-Oxide, Mechlorethamine Hydrochloride, Mechlorethamine Mechlorethamine Mechlorethamine Hydrochloride Mechlorethamine Hydrochloride N Oxide Mechlorethamine Hydrochloride N-Oxide Mechlorethamine N Oxide Mechlorethamine N-Oxide Mechlorethamine Oxide Methylchlorethamine Mitomen Mustargen Mustine N-Oxide, Mechlorethamine Hydrochloride N-Oxide, Nitrogen Mustard Nitrogen Mustard Nitrogen Mustard N Oxide Nitrogen Mustard N-Oxide Nitrogranulogen Nitromin NSC 10107 NSC 762 NSC-10107 NSC-762 NSC10107 NSC762 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)